5β-豆甾烷

描述

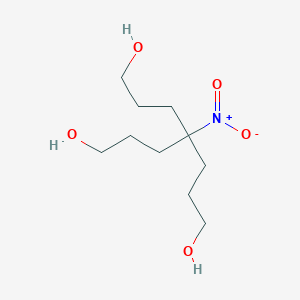

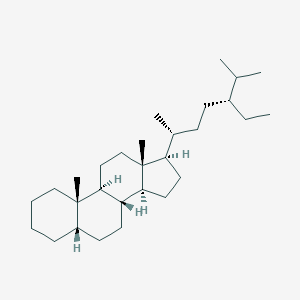

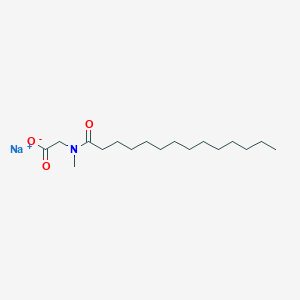

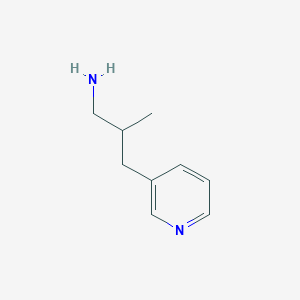

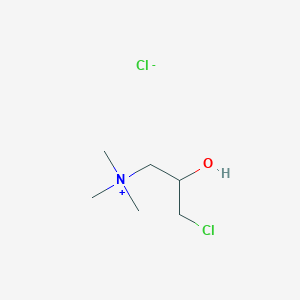

5β-Stigmastane is a steroidal sapogenin found in various plants and is an important intermediate in the biosynthesis of several plant steroids. It is characterized by its unique molecular structure, which has implications for its synthesis, chemical behavior, and physical and chemical properties.

Synthesis Analysis

The synthesis of 5β-Stigmastane and its derivatives involves complex organic reactions, starting from natural sterols like stigmasterol. For instance, new analogs of 28-homocastasterone have been synthesized from stigmasterol, showcasing the chemical versatility of stigmastane derivatives in generating bioactive compounds (Ramirez et al., 2000).

Molecular Structure Analysis

The molecular structure of 5β-Stigmastane derivatives has been elucidated using spectroscopic methods, revealing complex structures such as stigmastane-type steroids with unique conjugated Δ7,9(11) diene segments and highly oxygenated side chains (Liu et al., 2019). These structural features are crucial for the biological activity and chemical reactivity of these compounds.

Chemical Reactions and Properties

5β-Stigmastane and its derivatives undergo various chemical reactions, highlighting their reactivity and potential for chemical modifications. For example, the singlet-oxygen ene reaction with 3β-substituted stigmastanes presents an alternative pathway for the classical Schenck rearrangement, demonstrating the compounds' reactive nature under specific conditions (Ponce et al., 2000).

Physical Properties Analysis

The physical properties of 5β-Stigmastane derivatives, such as solubility and crystallinity, are influenced by their molecular structure. However, specific studies detailing the physical properties of 5β-Stigmastane itself were not identified in the current literature search, suggesting a gap in the available research.

Chemical Properties Analysis

The chemical properties of 5β-Stigmastane, including its reactivity with various chemical agents and stability under different conditions, are determined by its steroidal structure. Mass spectrometry characterization has been used to study the hydroxy derivatives of related sterols, providing insights into the chemical behavior of 5β-Stigmastane and its analogs (Bortolomeazzi et al., 1999).

科学研究应用

合成和生物活性评估

5β-豆甾烷衍生物已被合成并测试了各种生物活性。例如,Ramirez 等人(2000 年)从豆甾醇合成了油菜素类类似物,其中包括具有 5αH 和 5αOH 部分的化合物。这些化合物被评估了对 DNA 病毒 HSV-1 复制的抑制作用 (Ramirez 等人,2000)。

天然化合物提取

Tchinda 等人(2003 年)从几内亚紫菀中分离出新的豆甾烷衍生物,包括新豆甾烷衍生物 vernoguinoside。这些化合物的结构是根据光谱证据确定的 (Tchinda 等人,2003)。

在子宫收缩中的作用

Mitchell 等人(2005 年)研究了孕酮的代谢物 5β-二氢孕酮 (5β-DHP) 在调节子宫收缩中的作用。该研究表明,5β-DHP 可能通过孕烷 X 受体介导的机制来调节子宫收缩 (Mitchell 等人,2005)。

抗糖尿病活性

Soni 等人(2018 年)探索了从灰叶豆中分离出的部分的抗糖尿病活性,其中包括豆甾醇等化合物。该研究旨在确定体内和体外抗糖尿病活性及其作用方式 (Soni 等人,2018)。

细胞毒活性

Ayyad(2002 年)从水生植物水浮莲中分离出一种新的细胞毒性豆甾烷,即 7β-羟基-4,22-豆甾二烯-3-酮。这种和其他已知的细胞毒性豆甾烷通过光谱方法确定了结构 (Ayyad,2002)。

在糖尿病研究中的应用

各种研究调查了豆甾烷衍生物在糖尿病研究中的作用。例如,Kavakiotis 等人(2017 年)讨论了机器学习和数据挖掘方法在糖尿病研究中的应用,这可能涉及豆甾烷衍生物在预测模型中的应用 (Kavakiotis 等人,2017)。

未来方向

属性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-LKHYOGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025645 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5beta-Stigmastane | |

CAS RN |

4705-29-7 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,9-Bis(2,4-di-tert-butylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B57288.png)

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)